molecular formula C11H24N2O2 B1524865 tert-butyl N-(2-amino-2-ethylbutyl)carbamate CAS No. 1311317-31-3

tert-butyl N-(2-amino-2-ethylbutyl)carbamate

Cat. No. B1524865
CAS RN: 1311317-31-3
M. Wt: 216.32 g/mol
InChI Key: VTFJSWJQZQVKSS-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-amino-2-ethylbutyl)carbamate” is a chemical compound with the molecular formula C9H20N2O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-amino-2-ethylbutyl)carbamate” is characterized by the presence of a tert-butyl group attached to a carbamate moiety . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.


Physical And Chemical Properties Analysis

“tert-butyl N-(2-amino-2-ethylbutyl)carbamate” has a molecular weight of 204.27 . It is a liquid at room temperature . The density is predicted to be 1.033±0.06 g/cm3, and the boiling point is predicted to be 349.1±27.0 °C .

Scientific Research Applications

Chemical Synthesis and Protective Group Strategy

One significant application of tert-butyl carbamates, including tert-butyl N-(2-amino-2-ethylbutyl)carbamate, is in the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This process involves the formation of an acyl azide intermediate from a carboxylic acid, which undergoes Curtius rearrangement to yield the desired tert-butyl carbamate. The methodology is noted for its high yields at low temperature and compatibility with a variety of substrates, including malonate derivatives, to access protected amino acids (Lebel & Leogane, 2005).

Metalation and Alkylation Between Silicon and Nitrogen

Another application is observed in the study of α-alkyl-α-aminosilanes, where tert-butyl carbamate derivatives undergo metalation between nitrogen and silicon. This process is followed by an efficient reaction with electrophiles, showcasing the chemical versatility and utility of such compounds in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Intermediate in Pharmaceutical Synthesis

Tert-butyl N-(2-amino-2-ethylbutyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is a precursor in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The synthesis from commercially available starting materials through acylation, nucleophilic substitution, and reduction processes highlights its role in pharmaceutical manufacturing (Zhao et al., 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

tert-butyl N-(2-amino-2-ethylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-6-11(12,7-2)8-13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFJSWJQZQVKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-amino-2-ethylbutyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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